(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
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Overview
Description
The compound appears to contain a 3,4-dimethoxyphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (OCH3) attached at the 3rd and 4th positions . It also contains a 1,4-benzothiazin-2-yl group, which is a type of organic compound containing a benzene ring fused to a 1,4-thiazine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 3,4-dimethoxyphenylacetonitrile is a solid with a melting point of 62-63.5 °C .Scientific Research Applications
Structural Insights
The compound’s crystal structure, characterized by IR, 1H, 13C-NMR, and X-ray diffraction data, provides valuable insights for drug design and optimization. Understanding its three-dimensional arrangement aids in predicting interactions with biological targets.
These applications highlight the compound’s versatility and potential therapeutic significance. Researchers continue to explore its properties and develop targeted applications across diverse scientific domains . Keep in mind that this is a complex area of study, and ongoing research may uncover additional applications or refine existing ones. 🌟
Safety and Hazards
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S2/c1-29-20-12-11-16(13-21(20)30-2)24(26)23-15-25(17-7-6-8-18(14-17)31-3)19-9-4-5-10-22(19)32(23,27)28/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJQNVMATVEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone |
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